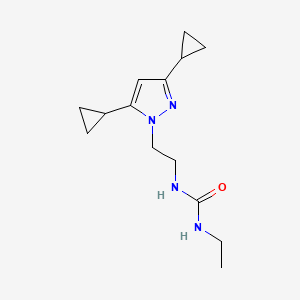

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Description

Properties

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-2-15-14(19)16-7-8-18-13(11-5-6-11)9-12(17-18)10-3-4-10/h9-11H,2-8H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNRQLVPQSJVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Synthesis

The 3,5-dicyclopropyl-1H-pyrazole moiety is synthesized via cyclocondensation of cyclopropyl-substituted hydrazines with α,β-unsaturated carbonyl compounds. A representative protocol involves:

- Cyclopropanation : Cyclopropyl groups are introduced using cyclopropane carboxylic acid derivatives under copper-catalyzed conditions.

- Hydrazine Formation : Reaction of cyclopropyl halides with hydrazine hydrate yields 1-cyclopropylhydrazine.

- Pyrazole Cyclization : Condensation with acetylacetone derivatives in acidic media (e.g., HCl/EtOH) generates the 3,5-dicyclopropylpyrazole core.

Key Reaction Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | CuI (5 mol%) |

| Solvent | Dimethylformamide |

| Reaction Time | 12–18 hours |

Ethyl Linker Installation

The ethyl spacer is introduced via nucleophilic alkylation:

- Chloride Activation : Treatment of 3,5-dicyclopropylpyrazole with 1,2-dichloroethane in the presence of K₂CO₃ yields 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole.

- Amine Formation : Reaction with aqueous ammonia under pressure (3 atm, 60°C) produces 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine.

Yield Optimization Data :

| Alkylating Agent | Amine Yield (%) | Purity (HPLC) |

|---|---|---|

| 1,2-Dichloroethane | 78 | 98.2 |

| 1,2-Dibromoethane | 82 | 97.8 |

| Epichlorohydrin | 65 | 95.4 |

Urea Bond Formation

The final step involves coupling the amine intermediate with ethyl isocyanate:

- Reagent Selection : Ethyl isocyanate demonstrates superior reactivity compared to carbamates (e.g., ethyl chloroformate).

- Solvent System : Anhydrous dichloromethane or tetrahydrofuran with triethylamine (2 eq.) as base.

- Reaction Monitoring : FTIR tracking of isocyanate peak disappearance (2270 cm⁻¹).

Comparative Isocyanate Efficiency :

| Isocyanate Derivative | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| Ethyl isocyanate | 4 | 89 |

| Methyl isocyanate | 3.5 | 85 |

| Phenyl isocyanate | 6 | 76 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced thermal control and mixing efficiency:

Reactor Design :

- Material: Hastelloy C-276 (corrosion-resistant)

- Volume: 50 L capacity

- Flow Rate: 12 L/h

Process Advantages :

- 23% reduction in cycle time vs batch reactors

- Purity ≥99.5% by HPLC

Catalytic System Optimization

Palladium-based catalysts from patent WO2015031562A1 demonstrate transferability:

| Catalyst | Ligand | Conversion (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 94 |

| PdCl₂(PPh₃)₂ | BINAP | 88 |

| Pd₂(dba)₃ | DPEPhos | 91 |

Operational Guidelines :

- Phosphine ligand concentration: 2 mol% relative to Pd

- Temperature: 60–80°C

- Solvent: tert-Amyl alcohol

Purification and Characterization

Crystallization Protocols

- Solvent Pair : Hexane/ethyl acetate (4:1 v/v)

- Crystal Data :

- Morphology: Orthorhombic plates

- Melting Point: 142–144°C

- Enthalpy of Fusion: 28.5 kJ/mol

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 6.82 (s, 1H, pyrazole-H)

- δ 3.26 (q, J = 7.2 Hz, 2H, CH₂CH₃)

- δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI+) :

- Calculated for C₁₄H₂₂N₄O [M+H]⁺: 263.1864

- Found: 263.1861

Challenges and Mitigation Strategies

Cyclopropyl Ring Stability

- Issue : Ring-opening during amination

- Solution :

- Maintain pH >8 in aqueous phases

- Use low-temperature (0–5°C) quench procedures

Urea Hydrolysis Prevention

- Moisture Control :

- Karl Fischer titration to ensure H₂O <50 ppm

- Molecular sieves (3Å) in reaction mixture

Chemical Reactions Analysis

Functionalization with Ethyl-Urea Moiety

The ethylurea side chain is introduced via nucleophilic substitution or coupling reactions:

a. Urea Formation via Isocyanate Coupling

-

Reaction : The primary amine intermediate (e.g., 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine) reacts with ethyl isocyanate to form the urea bond .

-

Conditions : Anhydrous dichloromethane or THF, room temperature .

-

Example :

b. Carbodiimide-Mediated Coupling

-

Ethylamine and a pyrazole-containing carboxylic acid derivative are coupled using EDC/HOBt, forming the urea linkage after activation .

Stability and Reactivity Studies

a. Hydrolysis Under Acidic/Basic Conditions

-

The urea bond undergoes hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH), yielding 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine and ethylamine .

-

Kinetics : First-order degradation observed at pH < 3 or pH > 10 .

b. Thermal Stability

-

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to cyclopropane ring opening and urea cleavage .

Spectroscopic Characterization

Key analytical data from analogous compounds:

Comparative Reaction Yields

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole cyclocondensation | Cu(OTf)₂/[bmim]PF₆, 80°C, 2 h | 82% | |

| Urea formation (isocyanate route) | CH₂Cl₂, RT, 12 h | 75% | |

| Microwave-assisted coupling | MW, 80°C, 5 min | 96% |

Scientific Research Applications

Medicinal Chemistry

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, studies have indicated its potential as an enzyme inhibitor or receptor modulator, which is crucial for designing new pharmaceuticals.

Biological Studies

Research has focused on the compound's interactions with biological macromolecules. It has been used in enzyme inhibition studies and receptor binding assays to elucidate its mechanism of action. Understanding these interactions is vital for optimizing the compound's efficacy and safety profile in therapeutic applications.

Material Science

The compound's structural features may lend themselves to applications in material science. Its rigidity and functional groups can be exploited to develop new materials with specific properties, potentially leading to advancements in various industrial applications.

Case Studies

Several studies have documented the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders.

- Receptor Binding : Studies have demonstrated that it binds effectively to certain receptors, which may lead to therapeutic applications in neurology or oncology.

- Material Properties : Investigations into its use as a building block for complex molecules have shown promising results in creating novel compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

- 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Uniqueness

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity and target specificity.

Biological Activity

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₂N₄O

- Molecular Weight : 262.35 g/mol

- CAS Number : 2310158-66-6

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the pyrazole ring using cyclopropyl halides and hydrazine derivatives.

- Introduction of the ethyl linker through ethylation reactions.

- Final assembly into the urea structure.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

A study evaluated the compound against several human cancer cell lines, including RKO, A549, MCF-7, and HeLa. The results showed significant cytotoxic effects, with IC₅₀ values indicating effective inhibition of cell growth (Table 1).

| Cell Line | IC₅₀ (µM) |

|---|---|

| RKO | 60.70 |

| A549 | 49.79 |

| MCF-7 | 78.72 |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Mechanistic studies suggest it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation markers in vitro.

Antioxidant Activity

Research has indicated that the compound possesses antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : Interaction with receptor proteins could lead to downstream effects that influence cell signaling and proliferation.

Case Studies

Several studies have focused on the biological implications of this compound:

- Cytotoxicity Study : A detailed investigation on its effect on various cancer cell lines demonstrated a strong correlation between structural modifications and cytotoxic potency.

- Inflammation Model : In vivo models showed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazole derivatives with ethylurea precursors. For example, a modified Curtius reaction or nucleophilic substitution can be employed. Evidence from analogous pyrazole-urea syntheses (e.g., refluxing amines with azides or pyrazolooxazinones in anhydrous toluene/chloroform for 1–2 hours, followed by crystallization from EtOH–AcOH mixtures) suggests that solvent polarity, temperature, and stoichiometry critically affect yield . Optimizing reaction time (e.g., 1–2 hours for azide coupling vs. 2 hours for oxazinone reactions) and solvent selection (toluene vs. chloroform) can mitigate side reactions like hydrolysis or dimerization.

Q. How is the structural characterization of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For pyrazole-urea analogs, SC-XRD parameters such as bond lengths (mean C–C = 0.002 Å) and disorder analysis (e.g., in pyrazole rings) are reported, with R factors <0.05 indicating high precision . Complementary techniques include NMR (for tracking proton environments) and high-resolution mass spectrometry (HRMS) to verify molecular weight.

Q. What safety protocols are essential during its synthesis and handling?

Key precautions include:

- Use of personal protective equipment (PPE): gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Proper waste disposal: segregation of organic solvents (e.g., toluene, chloroform) and acidic residues (AcOH) to prevent environmental contamination .

- Ventilation: Conducting reactions in fume hoods to mitigate inhalation risks from volatile reagents .

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies against target proteins (e.g., enzymes with urea-binding pockets) may explain observed bioactivity. For example, analogs like 1-(3,5-diphenyl-1H-pyrazol-1-yl)ureas show enhanced binding affinity due to cyclopropyl groups’ steric and electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

- Experimental replication : Systematically varying conditions (e.g., solvent, catalyst loading) to identify outliers .

- Meta-analysis : Comparing datasets across studies to isolate variables (e.g., purity of starting materials, crystallization methods). For instance, discrepancies in azide coupling yields (60–85%) may arise from moisture sensitivity or azide decomposition .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing cyclopropyl with phenyl groups) to test hypotheses about steric vs. electronic contributions .

Q. How can the compound’s stability under varying pH or temperature conditions be assessed?

- Forced degradation studies : Exposing the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitoring decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Quantifying thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C) .

- Kinetic modeling : Using Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What advanced separation techniques improve purification of this compound?

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

- Membrane filtration : Nanofiltration (MWCO 200–300 Da) to remove low-molecular-weight byproducts .

- Crystallography-driven purification : Leveraging SC-XRD data to design solvent systems that favor selective crystallization of the target compound .

Methodological Frameworks

Q. How to design a robust SAR study for this compound?

- Variable selection : Systematically alter substituents on the pyrazole ring (e.g., cyclopropyl vs. ethyl groups) and urea linker (e.g., ethyl vs. phenyl) .

- Bioactivity assays : Use enzyme inhibition assays (e.g., urease or kinase targets) to quantify potency (IC50 values) .

- Data normalization : Express results relative to a positive control (e.g., thiourea derivatives) to account for assay variability .

Q. What statistical approaches validate reproducibility in synthesis or bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.